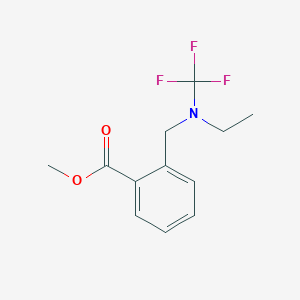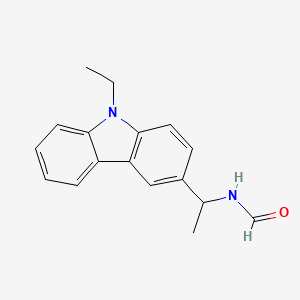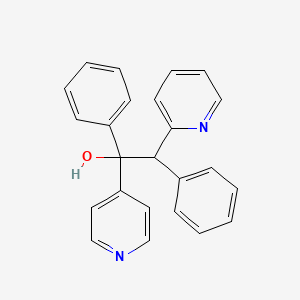
1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol is an organic compound that features a complex structure with multiple aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol typically involves the reaction of pyridine derivatives with benzaldehyde derivatives under specific conditions. One common method involves the use of a Grignard reagent, where the pyridine derivative is reacted with phenylmagnesium bromide, followed by the addition of benzaldehyde. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: Aromatic substitution reactions can occur on the phenyl or pyridyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
科学的研究の応用
1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.
作用機序
The mechanism of action of 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 1,2-Diphenyl-1-(2-pyridyl)-2-(4-pyridyl)ethanol
- 1,2-Diphenyl-1-(3-pyridyl)-2-(3-pyridyl)ethanol
- 1,2-Diphenyl-1-(4-pyridyl)-2-(3-pyridyl)ethanol
Uniqueness
1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol is unique due to its specific arrangement of pyridyl and phenyl groups, which can influence its chemical reactivity and biological activity. The position of the pyridyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
特性
CAS番号 |
56501-87-2 |
|---|---|
分子式 |
C24H20N2O |
分子量 |
352.4 g/mol |
IUPAC名 |
1,2-diphenyl-2-pyridin-2-yl-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C24H20N2O/c27-24(20-11-5-2-6-12-20,21-14-17-25-18-15-21)23(19-9-3-1-4-10-19)22-13-7-8-16-26-22/h1-18,23,27H |
InChIキー |
RZDJSFPOYCJGJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC=CC=C3)(C4=CC=NC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


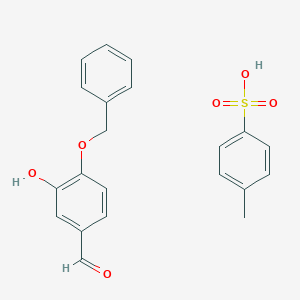
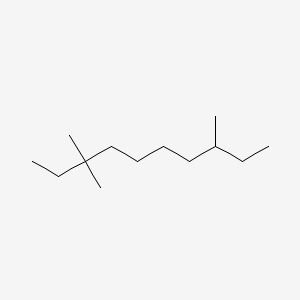

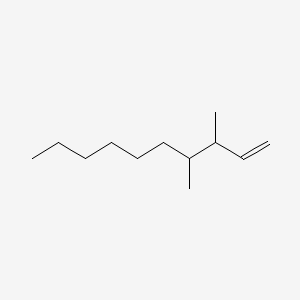
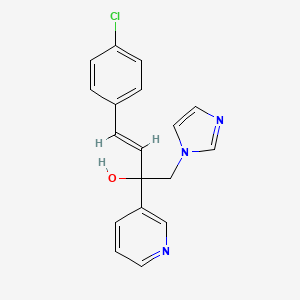
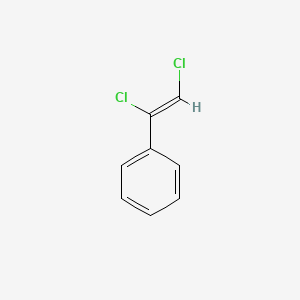
![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)
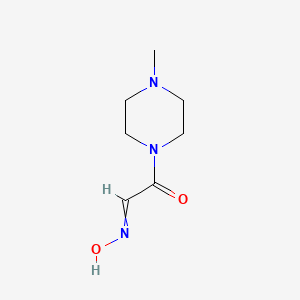
![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)

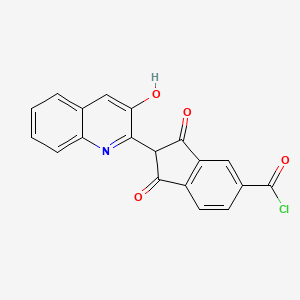
![2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)
